molecular formula C16H22N4O4 B7110075 Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B7110075
M. Wt: 334.37 g/mol
InChI Key: PCLAVCIRLPSNAI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a furan ring, an oxadiazole ring, and a pyrrolidine ring

Properties

IUPAC Name

tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-16(2,3)24-15(21)20-8-4-7-12(20)13-18-19-14(23-13)17-10-11-6-5-9-22-11/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLAVCIRLPSNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan-2-ylmethylamine can be introduced via a nucleophilic substitution reaction.

    Formation of the pyrrolidine ring: This step involves cyclization reactions, often using amines and aldehydes or ketones.

    Protection of the carboxyl group: The tert-butyl group is introduced to protect the carboxyl group, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[5-(thiophen-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
  • Tert-butyl 2-[5-(pyridin-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.

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